molecular formula C5H12ClNO2 B015479 Ethyl 2-aminopropanoate hydrochloride CAS No. 617-27-6

Ethyl 2-aminopropanoate hydrochloride

Cat. No. B015479
CAS RN: 617-27-6
M. Wt: 153.61 g/mol
InChI Key: JCXLZWMDXJFOOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl 2-aminopropanoate hydrochloride can be synthesized through different chemical pathways. For instance, ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate, a derivative of ethyl 2-aminopropanoate, is prepared from ethyl N-2,2-bis(ethoxycarbonyl)vinylglycinate and N,N-dimethylformamide dimethyl acetal. This compound acts as a reagent for the synthesis of heteroaryl substituted β-amino- α,β-dehydroamino acid derivatives and some fused heterocyclic systems (Soršak, Sinur, Golič, & Stanovnik, 1995).

Molecular Structure Analysis

The molecular structure of derivatives of ethyl 2-aminopropanoate has been characterized through various spectroscopic methods. For instance, the synthesis and crystal structure of ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate were determined, providing insights into its potential bioactivity (Navarrete-Vázquez, Torres-Gómez, Guerrero-Alvarez, & Tlahuext, 2011).

Chemical Reactions and Properties

Ethyl 2-aminopropanoate hydrochloride undergoes various chemical reactions, leading to the formation of numerous compounds. It can react with nucleophiles to transform into ethyl 2-aminopropenoate with different substituents, showcasing its chemical reactivity and utility in organic synthesis (Kakimoto, Mariko, Kondo, & Hiyama, 1982).

Physical Properties Analysis

The physical properties, including crystal structure and polymorphism, of ethyl 2-aminopropanoate derivatives have been studied. For example, spectroscopic and diffractometric techniques were used to characterize polymorphic forms of a related compound, highlighting the importance of these properties in the development of pharmaceutical compounds (Vogt, Williams, Johnson, & Copley, 2013).

Scientific Research Applications

  • Ethyl 2-aminopropanoate hydrochloride is a chemical building block . It has a molecular formula of C5 H11 N O2 .HCl and a molecular weight of 153.608 .
  • It is used for research purposes .
  • One of its uses is as a derivative of Alanine .
  • It can be synthesized from DL-Alanine .
  • Biochemical Research

    • Ethyl 2-aminopropanoate hydrochloride is an alanine derivative . Alanine is one of the 20 most common natural amino acids and is used in the biosynthesis of proteins. As a derivative, Ethyl 2-aminopropanoate hydrochloride could potentially be used in biochemical research related to protein synthesis and function .
  • Ergogenic Supplements

    • Amino acids and their derivatives, like Ethyl 2-aminopropanoate hydrochloride, have been commercially used as ergogenic supplements . They can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
  • Pharmaceutical Research

    • Ethyl 2-aminopropanoate hydrochloride could potentially be used in pharmaceutical research . As an alanine derivative, it might be used in the synthesis of new drugs or as a component in drug formulations .
  • Chemical Synthesis

    • This compound can serve as a building block in chemical synthesis . It could be used in the synthesis of a variety of other compounds, including complex organic molecules .
  • Material Science

    • Ethyl 2-aminopropanoate hydrochloride could potentially be used in material science research . For example, it might be used in the development of new materials or in the study of material properties .
  • Educational Purposes

    • This compound could be used in educational settings, such as chemistry laboratories in schools and universities . It could be used to demonstrate various chemical reactions and techniques .

Safety And Hazards

Ethyl 2-aminopropanoate hydrochloride can cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

IUPAC Name

ethyl 2-aminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-3-8-5(7)4(2)6;/h4H,3,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXLZWMDXJFOOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883470
Record name Alanine, ethyl ester, hydrochloride (1:1)
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Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-aminopropanoate hydrochloride

CAS RN

617-27-6, 1115-59-9, 6331-09-5
Record name Alanine, ethyl ester, hydrochloride (1:1)
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Record name Ethyl alaninate hydrochloride
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Record name Alanine, ethyl ester, hydrochloride (1:1)
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Record name Alanine, ethyl ester, hydrochloride (1:1)
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Record name Ethyl β-alaninate hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
A Wagner - … Section B: Structural Crystallography and Crystal …, 1980 - scripts.iucr.org
The crystal structure and absolute configuration of (R)-alaproclate (pINN), 2-(4-chlorophenyl)-1, 1-dimethyl-ethyl 2-aminopropanoate hydrochloride, a compound which selectively …
Number of citations: 1 scripts.iucr.org
BI DITTMAR - 1961 - search.proquest.com
… (0.025 mole) of ethyl 2-aminopropanoate hydrochloride, and 90 ml. of water. To this well-stirred solution at room temperature was added a solution of 7.65 g. …
TJ Rashamuse, Z Njengele, EM Coyanis… - European Journal of …, 2020 - Elsevier
Novel ethyl 2-(5-aryl-1H-imidazol-1-yl)-acetates 17 and propionates 18, together with their acetic acid 19 and acetohydrazide 20 derivatives, were designed and synthesized using …
BE Svensson, TR Werkman, MA Rogawski - Neuropharmacology, 1994 - Elsevier
… [GEA654;2-(4chlorophenyl)-l,l-dimethyl-ethyl-2-aminopropanoate hydrochloride] (Fig. 1) and its enantiomers R ( + )alaproclate hydrochloride (GEA854) and S ( - )-alaproelate …
A Dean, MG Ferlin, P Brun, I Castagliuolo… - Dalton …, 2008 - pubs.rsc.org
… 4 g (26.04 mmol) of ethyl 2-aminopropanoate hydrochloride and 13 mL (78.12 mmol, 11.58 g) of triethyl orthoformate were refluxed for 1.5 h. The produced ethanol and excess …
Number of citations: 25 0-pubs-rsc-org.brum.beds.ac.uk
OM Phillips, KM Wood, DC Williams - European journal of pharmacology, 1988 - Elsevier
Sertraline, a new selective 5-HT uptake inhibitor showed a mixed pattern of inhibition of human platelet 5-HT uptake with a K i value of 2.5 nM and K i ′ value of 25 nM. Imipramine and …
HJ Altman, DA Nordy, SO Ögren - Psychopharmacology, 1984 - Springer
… ture of 1.0 ml plasma, 1.0 ml aqueous solution of the internal standard, 2-(3,4-dichlorophenyl)-l,l-dimethylethyl-2-aminopropanoate hydrochloride and 0.5 ml 10% sodium carbonate …
TJ Rashamuse - 2017 - core.ac.uk
… L-Ethyl 2-aminopropanoate hydrochloride 105b ................................................. 280 8.4.1.4. D-Ethyl 2-amino-4-methylpentanoate hydrochloride 105c .................................. 281 8.4.2. …
Number of citations: 3 core.ac.uk

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